molecular formula C17H18N3O7P B11380589 Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11380589
M. Wt: 407.3 g/mol
InChI Key: IFRVLZDCXCEMQG-UHFFFAOYSA-N
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Description

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-ylmethylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable oxazole precursor under acidic or basic conditions to form the oxazole ring. Finally, the phosphonate group is introduced via a phosphorylation reaction using dimethyl phosphite under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The furan and oxazole rings provide a rigid framework that allows for specific interactions with target proteins, while the phosphonate group can mimic phosphate groups in biological systems, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-aminobenzyl)-1,3-oxazol-4-yl}phosphonate: Similar structure but with an amino group instead of a nitro group.

    Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-methylbenzyl)-1,3-oxazol-4-yl}phosphonate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of furan, oxazole, and phosphonate groups provides a unique set of properties that can be exploited in different applications .

Properties

Molecular Formula

C17H18N3O7P

Molecular Weight

407.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C17H18N3O7P/c1-24-28(23,25-2)17-16(18-11-14-4-3-9-26-14)27-15(19-17)10-12-5-7-13(8-6-12)20(21)22/h3-9,18H,10-11H2,1-2H3

InChI Key

IFRVLZDCXCEMQG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)OC

Origin of Product

United States

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